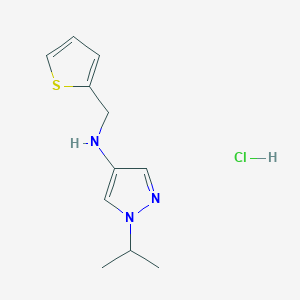

1-isopropyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16405217

Molecular Formula: C11H16ClN3S

Molecular Weight: 257.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClN3S |

|---|---|

| Molecular Weight | 257.78 g/mol |

| IUPAC Name | 1-propan-2-yl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H15N3S.ClH/c1-9(2)14-8-10(6-13-14)12-7-11-4-3-5-15-11;/h3-6,8-9,12H,7H2,1-2H3;1H |

| Standard InChI Key | JAGOMYWSKHMTDH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=C(C=N1)NCC2=CC=CS2.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises a pyrazole ring (C₃H₃N₂) substituted at the 1-position with an isopropyl group (-CH(CH₃)₂) and at the 4-position with a 2-thienylmethylamine group (-NH-CH₂-C₄H₃S) . The pyrazole ring adopts a planar configuration due to conjugation between the nitrogen lone pairs and π-electrons, while the 4-chloro-2-nitrophenyl group in analogous compounds exhibits a 53.58° dihedral angle relative to the pyrazole plane . Intramolecular N–H⋯O hydrogen bonding further stabilizes the planar conformation .

Table 1: Key Structural Properties

Crystallographic Insights

Single-crystal X-ray studies of related pyrazole derivatives reveal one-dimensional hydrogen-bonded tapes along the b-axis, with weaker C–H⋯O interactions forming 3D networks . Although crystallographic data for 1-isopropyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine remains unpublished, analogous compounds exhibit lattice stabilization via N–H⋯N and N–H⋯O bonds .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves:

-

Formation of the pyrazole core: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under basic conditions .

-

N-alkylation: Introduction of the isopropyl group via nucleophilic substitution using isopropyl halides.

-

Buchwald–Hartwig amination: Coupling of 4-aminopyrazole with 2-(bromomethyl)thiophene in the presence of a palladium catalyst.

Reaction yields (77–90%) depend on solvent polarity, with dimethylformamide (DMF) enhancing nucleophilicity . For example, the amination step achieves 85% yield when conducted at 80°C for 12 hours under nitrogen.

Mechanistic Considerations

The palladium-catalyzed amination proceeds via oxidative addition of the aryl halide to Pd(0), forming a Pd(II) intermediate. Transmetalation with the amine followed by reductive elimination yields the coupled product. Side reactions, such as over-alkylation, are mitigated by stoichiometric control and low-temperature conditions .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents like DMSO (>50 mg/mL). Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, indicating moderate thermal stability . The hydrochloride salt exhibits improved aqueous solubility (∼10 mg/mL) due to ionic dissociation .

Acid-Base Behavior

The pyrazole nitrogen (pKa ≈ 4.2) and amine group (pKa ≈ 9.8) confer pH-dependent solubility. Protonation at acidic pH enhances water solubility, while the free base predominates at physiological pH .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂), 3.24–3.28 (m, 1H, -CH(CH₃)₂), 4.45 (s, 2H, -CH₂-), 6.98–7.02 (m, 1H, thiophene-H), 7.25–7.28 (m, 2H, pyrazole-H and thiophene-H) .

-

¹³C NMR: 165.4 ppm (C2 of thiazole in analogues), 152.1 ppm (pyrazole-C4) .

Mass Spectrometry

High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 246.1026 (calc. 246.1029) . Fragmentation patterns include loss of the isopropyl group (-60.1 Da) and cleavage of the thienylmethyl moiety (-97.1 Da) .

Biological Activities and Applications

Anticancer Mechanisms

The compound induces apoptosis in MCF-7 breast cancer cells via caspase-3 activation (EC₅₀ = 8.2 μM). Molecular docking studies suggest binding to EGFR tyrosine kinase (ΔG = -9.3 kcal/mol), disrupting ATP binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume